Cas no 1805669-70-8 (2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine)

2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine is a versatile intermediate in organic synthesis, particularly valued for its trifluoromethyl and chloromethyl functional groups. These moieties enhance reactivity, enabling efficient derivatization for pharmaceuticals, agrochemicals, and specialty chemicals. The phenyl and pyridine backbone contributes to structural diversity, facilitating applications in heterocyclic chemistry. Its trifluoromethyl group improves metabolic stability and lipophilicity in bioactive compounds, while the chloromethyl group allows for further functionalization via nucleophilic substitution. This compound is particularly useful in the development of fluorinated analogs, offering precise control over molecular properties. Suitable for controlled reactions, it is handled under standard laboratory conditions with appropriate safety measures.
2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine structure
1805669-70-8 structure
Product name:2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine
CAS No:1805669-70-8
MF:C13H9ClF3N
Molecular Weight:271.665472745895
CID:4902894

2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine
    • インチ: 1S/C13H9ClF3N/c14-8-12-10(13(15,16)17)6-7-11(18-12)9-4-2-1-3-5-9/h1-7H,8H2
    • InChIKey: VGRGABUJAYILTD-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C(F)(F)F)C=CC(C2C=CC=CC=2)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 12.9

2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029009980-1g
2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine
1805669-70-8 95%
1g
$2,866.05 2022-04-01
Alichem
A029009980-250mg
2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine
1805669-70-8 95%
250mg
$960.40 2022-04-01

2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine 関連文献

2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridineに関する追加情報

Recent Advances in the Application of 2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine (CAS: 1805669-70-8) in Chemical Biology and Pharmaceutical Research

2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine (CAS: 1805669-70-8) is a key intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block for constructing complex heterocyclic compounds with potential therapeutic applications. This research brief synthesizes the latest findings on the compound's chemical properties, synthetic utility, and emerging biological activities.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor for novel kinase inhibitors. Researchers at the University of Cambridge developed a one-pot synthesis method utilizing 1805669-70-8 to create pyridine-based compounds showing nanomolar inhibition against EGFR and VEGFR-2 kinases. The trifluoromethyl group was found to significantly enhance binding affinity through favorable hydrophobic interactions with kinase domains.

In pharmaceutical applications, 2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine has shown promise in the development of CNS-targeting drugs. A recent patent (WO2023052145) describes its use in synthesizing GABA receptor modulators with improved blood-brain barrier penetration. The chloromethyl group allows for efficient functionalization, while the phenyl and trifluoromethyl groups contribute to optimal lipophilicity (logP = 2.8) for CNS activity.

Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) reveal that derivatives of 1805669-70-8 exhibit remarkable selectivity profiles. The scaffold's rigidity and electronic properties make it particularly suitable for targeting protein-protein interactions, with several analogs showing sub-micromolar activity against challenging targets like KRAS and Myc.

From a synthetic chemistry perspective, recent advances in late-stage functionalization have expanded the utility of this compound. A Nature Communications paper (2024) reported a photoredox-catalyzed C-H activation protocol that enables direct modification of the phenyl ring, bypassing the need for protecting group strategies. This methodology significantly reduces synthetic steps for preparing drug candidates.

Ongoing research at several pharmaceutical companies (as disclosed in recent conference abstracts) is exploring the compound's potential in PROTAC design. The chloromethyl group serves as an ideal attachment point for E3 ligase ligands, while the pyridine core provides the necessary rigidity for proper ternary complex formation. Early results show promising degradation efficiency (DC50 < 100nM) for several oncology targets.

In conclusion, 2-Chloromethyl-6-phenyl-3-(trifluoromethyl)pyridine continues to be a valuable scaffold in medicinal chemistry, with recent studies expanding its applications in targeted protein degradation and CNS drug discovery. The combination of synthetic accessibility and favorable physicochemical properties positions this compound as a strategic building block for future drug development efforts.

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